molecular formula C11H14O2S2 B303369 2-(1,3-Dithian-2-yl)-6-methoxyphenol

2-(1,3-Dithian-2-yl)-6-methoxyphenol

Cat. No. B303369
M. Wt: 242.4 g/mol
InChI Key: AKALTBPPONONMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dithian-2-yl)-6-methoxyphenol, also known as DTMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the phenol family and has a molecular weight of 234.32 g/mol. The structure of DTMP consists of a 2-(1,3-dithian-2-yl) group attached to a 6-methoxyphenol moiety.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol is not well understood, but it is believed to act as a radical scavenger and antioxidant. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Biochemical and Physiological Effects
2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(1,3-Dithian-2-yl)-6-methoxyphenol has several advantages for use in lab experiments. It is readily available and easy to synthesize, and it has a relatively low toxicity. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-6-methoxyphenol. One area of research could be the development of new synthetic methods for 2-(1,3-Dithian-2-yl)-6-methoxyphenol and related compounds. Another area of research could be the investigation of 2-(1,3-Dithian-2-yl)-6-methoxyphenol's potential applications in the field of organic electronics. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol and its potential therapeutic applications in the treatment of neurodegenerative diseases.

Synthesis Methods

2-(1,3-Dithian-2-yl)-6-methoxyphenol can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-(1,3-dithian-2-yl)phenylboronic acid with 6-methoxyphenol. Other methods include the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.

Scientific Research Applications

2-(1,3-Dithian-2-yl)-6-methoxyphenol has been the subject of scientific research due to its potential applications in various fields. One such application is in the field of organic electronics, where 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been used as a building block for the synthesis of organic semiconductors. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

Product Name

2-(1,3-Dithian-2-yl)-6-methoxyphenol

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-6-methoxyphenol

InChI

InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3

InChI Key

AKALTBPPONONMB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C2SCCCS2

Canonical SMILES

COC1=CC=CC(=C1O)C2SCCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.